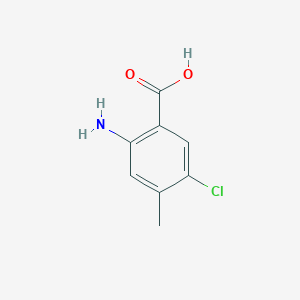

2-Amino-5-chloro-4-methylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Advanced Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational pillars in the field of organic synthesis. acs.org These compounds are not merely endpoints but serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. nih.gov In advanced organic synthesis, substituted benzoic acids are prized for their reactivity, which allows for a multitude of chemical transformations. The carboxyl group can undergo reactions such as esterification and amide bond formation, while the aromatic ring can be subjected to various substitution reactions. chemicalbook.com Researchers utilize these derivatives as key precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. prepchem.com The ability to introduce a wide array of functional groups onto the benzene (B151609) ring allows for the fine-tuning of steric and electronic properties, making benzoic acid derivatives indispensable tools in the creation of novel organic materials and biologically active molecules. nih.govpatsnap.com

Significance of Halogenated and Aminobenzoic Acids in Chemical Literature

Among the vast family of benzoic acid derivatives, halogenated and aminobenzoic acids hold particular significance in the chemical literature. Aminobenzoic acids, which feature both an amino group and a carboxyl group on an aromatic ring, are noted for their biological importance; for instance, para-aminobenzoic acid (PABA) is a precursor for folate synthesis in many organisms.

The introduction of halogen atoms (F, Cl, Br, I) onto the aminobenzoic acid scaffold is a widely used strategy in medicinal chemistry and materials science. Halogenation can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity or novel material characteristics. Consequently, halogenated aminobenzoic acids are frequently employed as key intermediates in the development of new therapeutic agents and functional materials, where the specific placement and nature of the halogen and amino substituents are critical to the target molecule's function. prepchem.com

Contextualization of 2-Amino-5-chloro-4-methylbenzoic Acid within Aromatic Carboxylic Acid Research

This compound (CAS RN: 637347-67-2) emerges as a compound of interest within the specific subclass of multi-substituted aromatic carboxylic acids. Its structure is characterized by a benzoic acid core functionalized with an amino group at position 2, a chlorine atom at position 5, and a methyl group at position 4. This particular arrangement of electron-donating (amino, methyl) and electron-withdrawing (chloro, carboxyl) groups creates a unique electronic and steric environment on the aromatic ring.

In research, this compound is primarily valued as a specialized building block or intermediate. It is utilized in the synthesis of more complex organic molecules, with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of multiple functional groups offers several sites for further chemical modification, such as substitution reactions involving the chloro group or coupling reactions. The study of such molecules contributes to a deeper understanding of how substituent patterns on the benzoic acid ring influence chemical reactivity and interaction with biological systems.

Physicochemical Properties

The defining characteristics of this compound are summarized in the following table. These properties are calculated based on its molecular structure.

| Property | Value |

| CAS Number | 637347-67-2 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=C(C(=C1)C(=O)O)Cl)N |

| InChI Key | Not widely available |

| (Data sourced from publicly available chemical databases). |

Synthesis and Reactions

Synthesis Routes

The preparation of this compound typically proceeds via the electrophilic aromatic substitution of a precursor molecule. A common and targeted method involves the direct chlorination of 2-amino-4-methylbenzoic acid. In this synthetic approach, a chlorinating agent such as N-chlorosuccinimide (NCS) is employed. The reaction is generally conducted in a suitable solvent, for instance, dimethylformamide (DMF), under controlled temperature conditions to ensure the regioselective addition of the chlorine atom to the 5-position, which is activated by the ortho, para-directing amino group.

Chemical Reactions

As a multi-functionalized molecule, this compound can participate in a variety of chemical reactions. The functional groups present—amino, carboxylic acid, and chloro—serve as handles for further synthetic transformations.

Substitution Reactions: The chlorine atom on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires specific activating conditions.

Coupling Reactions: The compound is a suitable substrate for cross-coupling reactions. For example, it can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups.

Reactions of the Amino and Carboxyl Groups: The amino group can be acylated, alkylated, or diazotized, while the carboxylic acid group can be converted to esters, amides, or acid chlorides, further expanding its synthetic utility.

Research Applications

This compound is primarily recognized for its role as a chemical intermediate in diverse research and development sectors.

Organic Synthesis: Its principal application is as a structural scaffold or building block for constructing more elaborate molecules. Its defined substitution pattern makes it a valuable precursor for targets where this specific arrangement of functional groups is required.

Medicinal Chemistry: In the field of drug discovery, this compound serves as a starting material for the synthesis of potential pharmaceutical agents. The interplay of its functional groups can be leveraged to design molecules that interact with specific biological targets like enzymes or receptors.

Agrochemicals: It is also used in the synthesis of new agrochemical products, such as herbicides and pesticides.

Detailed experimental spectroscopic data (e.g., NMR, IR) for this compound is not widely available in peer-reviewed literature, though data for its isomers, such as 2-amino-5-chloro-3-methylbenzoic acid, has been published. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCGZOJQHOXABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy

The FT-IR spectrum of 2-Amino-5-chloro-4-methylbenzoic acid is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) groups, as well as the vibrations of the aromatic ring.

The carboxylic acid group would be prominently identified by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a result of intermolecular hydrogen bonding forming dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak between 1700 and 1680 cm⁻¹.

The amino group gives rise to two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the 3500-3300 cm⁻¹ range. The N-H bending (scissoring) vibration is typically observed around 1640-1560 cm⁻¹.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-690 cm⁻¹ range and can be indicative of the positions of the substituents.

The methyl group will display symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1460-1370 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3500-3300 | N-H stretching (asymmetric and symmetric) |

| 3300-2500 | O-H stretching (carboxylic acid dimer) |

| >3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1700-1680 | C=O stretching (carboxylic acid) |

| 1640-1560 | N-H bending |

| 1600-1450 | Aromatic C=C stretching |

| 1460-1370 | Methyl C-H bending |

| ~1300 | C-O stretching / O-H bending |

| 900-690 | Aromatic C-H out-of-plane bending |

| 800-600 | C-Cl stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the FT-Raman spectrum. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire benzene ring, typically gives a strong, sharp peak. The C=C stretching vibrations of the aromatic ring will also be clearly visible.

The C-Cl and C-CH₃ stretching vibrations are also expected to be Raman active. In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is generally weak in the Raman spectrum. The C=O stretch will be present but may be weaker than in the IR spectrum.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

| >3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1600-1550 | Aromatic C=C stretching |

| ~1000 | Aromatic ring breathing |

| 800-600 | C-Cl stretching |

| ~600-400 | C-C-C deformations |

A precise assignment of the observed vibrational frequencies to specific molecular motions requires theoretical calculations, such as those based on Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and the nature of each vibrational mode. The Total Energy Distribution (TED) analysis is then used to quantify the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.

For a molecule like this compound, many of the vibrational modes will be complex, involving the coupling of several types of motion. For example, a single observed band might have contributions from C-C stretching, C-H in-plane bending, and C-N stretching. TED analysis would provide a percentage breakdown of these contributions, allowing for a more accurate and detailed assignment of the spectrum. Without experimental data and corresponding computational analysis, a detailed TED breakdown cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

The ¹H NMR spectrum of this compound would provide key information about the number and types of protons and their neighboring atoms. The spectrum is expected to show signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methyl protons.

The carboxylic acid proton (-COOH) is typically highly deshielded and appears as a broad singlet far downfield, often above 10 ppm, and its position can be concentration and solvent dependent.

The amino group protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

The methyl group protons (-CH₃) would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be in the typical range for an aromatic methyl group.

The benzene ring has two remaining protons. Due to the substitution pattern, these two protons are in different chemical environments and would therefore be expected to appear as two distinct signals, likely singlets, in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The exact chemical shifts would be influenced by the electronic effects of the surrounding amino, chloro, methyl, and carboxylic acid groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| >10 | Broad Singlet | -COOH |

| ~6.5 - 8.0 | Singlet | Aromatic H |

| ~6.5 - 8.0 | Singlet | Aromatic H |

| Variable | Broad Singlet | -NH₂ |

| ~2.0 - 2.5 | Singlet | -CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the six carbons of the aromatic ring, the carboxylic acid carbon, and the methyl carbon.

The carboxylic acid carbonyl carbon (-COOH) is typically found in the most downfield region of the spectrum, generally between 165 and 185 ppm.

The six aromatic carbons will appear in the range of approximately 110-150 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon attached to the amino group (C-2) would be shifted upfield due to the electron-donating nature of the amino group, while the carbon attached to the chloro group (C-5) and the carboxylic acid group (C-1) would be shifted downfield.

The methyl carbon (-CH₃) would appear at the most upfield region of the spectrum, typically between 15 and 25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 165-185 | C=O (Carboxylic Acid) |

| 110-150 | Aromatic C |

| 110-150 | Aromatic C |

| 110-150 | Aromatic C |

| 110-150 | Aromatic C |

| 110-150 | Aromatic C |

| 110-150 | Aromatic C |

| 15-25 | -CH₃ |

Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structural details of a molecule by probing the magnetic properties of atomic nuclei. A chemical shift analysis for this compound would provide critical information about the electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons would be influenced by the combined electronic effects of the amino, chloro, methyl, and carboxylic acid substituents on the benzene ring. Similarly, the ¹³C NMR spectrum would provide characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methyl carbon.

A comprehensive analysis would involve the generation of a data table summarizing these expected shifts, though at present, no such experimental data has been reported.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | - | - |

| Aromatic CH | - | - |

| -NH₂ | - | - |

| -COOH | - | - |

| -CH₃ | - | - |

| Aromatic C-NH₂ | - | - |

| Aromatic C-Cl | - | - |

| Aromatic C-CH₃ | - | - |

| Aromatic C-COOH | - | - |

| Aromatic C-H | - | - |

| Aromatic C-H | - | - |

| -COOH | - | - |

| -CH₃ | - | - |

Note: This table is a placeholder and does not contain actual data due to a lack of available research.

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and its substituents.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be sensitive to the solvent polarity and the electronic nature of the substituents. A detailed study would involve recording the spectrum in different solvents and compiling the data into a table. However, no such experimental spectra for this specific isomer are currently available.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| - | - | - | - |

| - | - | - | - |

Note: This table is a placeholder and does not contain actual data due to a lack of available research.

Photoluminescence Analysis and Emission Behavior

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence phenomena. An analysis of the photoluminescence behavior of this compound would involve measuring its emission spectrum upon excitation at a specific wavelength.

The emission wavelength, quantum yield, and lifetime are key parameters that would characterize the compound's emissive properties. These properties are influenced by the molecular structure, rigidity, and the surrounding environment. Currently, there is no published research on the photoluminescent properties of this compound.

Table 3: Hypothetical Photoluminescence Data for this compound

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| - | - | - | - |

Note: This table is a placeholder and does not contain actual data due to a lack of available research.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles.

While specific optimized geometrical parameters for 2-Amino-5-chloro-4-methylbenzoic acid are not present in the available literature, data for the closely related compound 2-Amino-4-Chlorobenzoic acid (2A4ClBA) , calculated at the B3LYP/6–311++G(d,p) level, offers a comparative reference. icm.edu.pl These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. icm.edu.pl

Table 1: Selected Optimized Geometrical Parameters for the Structurally Similar Compound 2-Amino-4-Chlorobenzoic acid (Note: Data is for 2-Amino-4-Chlorobenzoic acid, not this compound) icm.edu.pl

| Parameter | Bond/Angle | Calculated Value (B3LYP/6–311++G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | 1.407 Å |

| Bond Length | C2-N8 | 1.378 Å |

| Bond Length | C4-Cl10 | 1.754 Å |

| Bond Length | C7=O12 | 1.213 Å |

| Bond Length | C7-O11 | 1.365 Å |

| Bond Angle | C6-C1-C2 | 119.2 ° |

| Bond Angle | C1-C2-N8 | 120.7 ° |

| Bond Angle | C3-C4-Cl10 | 119.1 ° |

| Bond Angle | O11-C7-O12 | 122.1 ° |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP is widely used for its reliability in predicting the properties of organic molecules. analis.com.my

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally yield more accurate results at a higher computational cost.

Pople-style basis sets , like 6-31G* and 6-311++G(d,p), are commonly used.

6-31G * includes polarization functions on heavy (non-hydrogen) atoms, allowing for anisotropy in atomic shape.

6-311++G(d,p) is a more extensive basis set. icm.edu.pl It is a triple-split valence basis set that includes diffuse functions ('++') on both heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions ('d,p') on both heavy and hydrogen atoms to allow for more flexibility in orbital shapes. icm.edu.planalis.com.my This level of theory is often employed for accurate geometry optimizations and frequency calculations. icm.edu.planalis.com.my

Once the molecular geometry is optimized, computational methods can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.govnih.gov

A comparison between the computed and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the calculations being based on a harmonic oscillator model and being performed on an isolated gas-phase molecule. To improve agreement, calculated frequencies are typically multiplied by a scaling factor (e.g., 0.961). nih.gov

The table below shows a comparison of selected theoretical and experimental vibrational frequencies for the related compound 5-Amino-2-chlorobenzoic acid .

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Structurally Similar Compound 5-Amino-2-chlorobenzoic acid (Note: Data is for 5-Amino-2-chlorobenzoic acid, not this compound) nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP/6-311G(d,p) (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3465 | 3467 | O-H stretching |

| ν(N-H) asym | 3404 | 3410 | Asymmetric N-H stretching |

| ν(N-H) sym | 3311 | 3315 | Symmetric N-H stretching |

| ν(C=O) | 1682 | 1680 | Carbonyl stretching |

| ν(C-Cl) | 795 | 792 | C-Cl stretching |

Molecular Orbital and Electronic Properties Analysis

The analysis of molecular orbitals provides deep insights into the electronic behavior, reactivity, and optical properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.gov This small gap can also lead to intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule.

The energies of these orbitals are crucial for understanding electronic transitions, such as those observed in UV-Visible spectroscopy.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzoic Acid Derivative (Note: The specific compound for this data is not this compound but serves as a representative example.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.354 |

| ELUMO | -2.712 |

| Energy Gap (ΔE) | 3.642 |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. analis.com.my This analysis provides a way to quantify the distribution of electronic charge across the molecule, which is fundamental to understanding its reactivity, electrostatic potential, and intermolecular interactions. The charge distribution can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). analis.com.my For example, in many organic molecules, oxygen and nitrogen atoms typically exhibit negative Mulliken charges, indicating they are sites for nucleophilic attack, while hydrogen atoms often carry positive charges.

Table 4: Illustrative Mulliken Atomic Charges for a Substituted Benzene (B151609) Derivative (Note: Data represents a general case and is not specific to this compound)

| Atom | Mulliken Charge (e) |

|---|---|

| O (Carbonyl) | -0.55 |

| O (Hydroxyl) | -0.65 |

| N (Amino) | -0.80 |

| Cl | -0.15 |

| H (on NH₂) | +0.40 |

| H (on OH) | +0.45 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a molecule into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond closely to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This analysis is invaluable for understanding intramolecular bonding, charge distribution, and delocalization effects, such as hyperconjugation. altervista.orgwisc.edu The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and quantifies the extent of electron delocalization. uni-muenchen.dealtervista.org

Key expected interactions would include:

LP(N) → π(C-C):* Delocalization of the nitrogen lone pair into the antibonding π-orbitals of the aromatic ring. This is a strong interaction, characteristic of amino-substituted benzene rings, indicating significant resonance effects that increase electron density in the ring.

LP(O) → σ(C-O):* Interactions involving the lone pairs of the carboxylic oxygen atoms, contributing to the electronic character of the carboxyl group.

π(C-C) → π(C-C):* Intramolecular charge transfer within the benzene ring, highlighting the π-conjugation pathways.

These interactions lead to a departure from an idealized, localized Lewis structure and are crucial for understanding the molecule's electronic properties and reactivity. wisc.edu The stabilization energies quantify the strength of these delocalization pathways.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for a Substituted Aminobenzoic Acid. This table presents plausible data for a molecule of this type, illustrating typical NBO analysis results.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C1-C6) | 45.8 |

| LP (1) N | π* (C2-C3) | 20.1 |

| LP (2) O (carboxyl) | σ* (C-O) | 28.5 |

| π (C1-C6) | π* (C2-C3) | 18.9 |

| π (C4-C5) | π* (C2-C3) | 15.3 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. nih.govmdpi.comscm.com This allows for the theoretical prediction and interpretation of UV-Vis absorption spectra. researchgate.net The analysis helps identify the nature of electronic transitions, typically categorized as π→π* or n→π*, by examining the molecular orbitals involved. mdpi.com

For this compound, TD-DFT calculations would predict the key absorption bands in its UV-Vis spectrum. Based on studies of similar aromatic compounds, the spectrum is expected to be dominated by π→π* transitions within the substituted benzene ring. acs.orgresearchgate.net The highest occupied molecular orbital (HOMO) would likely be localized on the amino group and the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) would be distributed over the carboxylic acid group and the ring.

The main electronic transitions would likely correspond to:

HOMO → LUMO: This transition represents the primary charge transfer from the electron-donating part of the molecule (amino group and ring) to the electron-accepting part (carboxylic acid group).

Other π→π transitions:* Involving other π-orbitals of the aromatic system.

n→π transitions:* Weaker transitions involving the non-bonding lone pair electrons on the oxygen atoms of the carboxyl group.

The solvent environment can significantly influence the absorption maxima (λmax), often causing a shift in the peak positions (solvatochromism), which can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Representative TD-DFT Calculated Electronic Absorption Wavelengths (λmax), Oscillator Strengths (f), and Main Transitions for a Substituted Aminobenzoic Acid. This table presents plausible data for a molecule of this type, illustrating typical TD-DFT analysis results.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.152 | HOMO → LUMO (85%) | π→π |

| 278 | 0.098 | HOMO-1 → LUMO (70%) | π→π |

| 245 | 0.210 | HOMO → LUMO+1 (65%) | π→π* |

Intermolecular Interaction Analysis

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, non-covalent interactions in real space. wikipedia.orgjussieu.fr It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org NCI analysis generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. nih.govresearchgate.net The surfaces are typically color-coded based on the sign of the second Hessian eigenvalue of the electron density, which distinguishes between stabilizing attractive interactions (blue/green) and destabilizing repulsive interactions (yellow/red). jussieu.fr

In a crystal or dimer of this compound, NCI analysis would visualize the key interactions responsible for its supramolecular assembly. The most prominent features would be:

Strong Hydrogen Bonds: A large, blue-colored disc-like isosurface would appear between the carboxylic acid groups of two adjacent molecules, representing the strong O-H···O hydrogen bonds that form the characteristic carboxylic acid dimer.

Weaker Hydrogen Bonds: Green surfaces would likely indicate weaker N-H···O or C-H···O interactions.

Van der Waals Interactions: Broad, greenish isosurfaces would appear between the aromatic rings, indicating π-π stacking, and around the methyl and chloro substituents, indicating general van der Waals forces.

Steric Repulsion: Small reddish areas might appear where atoms are in close, repulsive contact.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a 3D map of the electrostatic potential on the electron density surface of a molecule. nih.govdtic.mil It is a valuable tool for predicting molecular reactivity and intermolecular interactions, as it visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net Conventionally, negative potential regions (electron-rich) are colored red, positive regions (electron-poor) are colored blue, and neutral regions are green. rsc.org

For this compound, the MEP map would be expected to show:

Most Negative Potential (Red): Localized on the oxygen atoms of the carboxylic group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

Most Positive Potential (Blue): Concentrated around the hydrogen atom of the carboxylic acid's hydroxyl group, making it the primary site for nucleophilic attack and the main hydrogen bond donor. The hydrogens of the amino group would also exhibit a positive potential, though likely less intense.

Intermediate Potentials: The aromatic ring would display a complex potential, generally being electron-rich (slight negative or near-neutral potential) due to the electron-donating amino group, but influenced by the electron-withdrawing chlorine atom and carboxylic acid.

This map reinforces the understanding of how the molecule would interact with other molecules, particularly in forming the hydrogen-bonded dimers typical of carboxylic acids. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular contacts. nih.govmdpi.com By mapping properties like normalized contact distance (d_norm) onto this surface, it is possible to identify and quantify the different types of interactions that contribute to the crystal packing. nih.gov The accompanying 2D fingerprint plots summarize these interactions, providing a percentage contribution for each contact type (e.g., H···H, O···H, C···H). acs.orgmdpi.com

For a crystal of this compound, Hirshfeld analysis would provide a quantitative breakdown of the forces governing its solid-state structure. Based on analyses of similar substituted organic molecules, the dominant interactions would likely be:

O···H/H···O contacts: Appearing as sharp, distinct spikes in the 2D fingerprint plot, representing the strong O-H···O hydrogen bonds of the carboxylic acid dimer. nih.gov

H···H contacts: Typically forming the largest percentage of the surface area, representing the numerous van der Waals interactions. mdpi.com

C···H/H···C contacts: Indicating C-H···π interactions and other weaker contacts involving the aromatic ring and methyl group. acs.org

Cl···H/H···Cl contacts: Highlighting the role of the chlorine atom in forming halogen-related contacts. nih.gov

The d_norm map would visually confirm the hydrogen bonding sites with intense red spots, indicating contacts shorter than the van der Waals radii.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Benzoic Acid Crystal. This table presents plausible data for a molecule of this type, illustrating typical Hirshfeld analysis results.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.5 |

| O···H / H···O | 25.8 |

| C···H / H···C | 14.2 |

| Cl···H / H···Cl | 8.5 |

| C···C | 5.1 |

| Other | 3.9 |

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with significant intramolecular charge transfer, typically arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. researchgate.netfrontiersin.orgnih.gov These properties are characterized by the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the linear and second-order responses to an applied electric field, respectively. mdpi.comaps.org Computational DFT methods are widely used to predict these properties and screen candidate molecules for NLO applications. eurjchem.comrsc.org

This compound possesses the key features of an NLO-active molecule: an electron-donating amino group and an electron-accepting carboxylic acid group linked by a π-conjugated phenyl ring. The presence of these groups facilitates intramolecular charge transfer upon electronic excitation, which is a prerequisite for a significant NLO response. frontiersin.org

Theoretical predictions would involve calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A large value for the total first hyperpolarizability (β_tot) would suggest that the molecule has potential as a second-order NLO material. The magnitude of β_tot is sensitive to the strength of the donor/acceptor groups and the efficiency of the π-bridge. researchgate.net A small HOMO-LUMO energy gap, indicating facile electronic excitation, often correlates with a larger hyperpolarizability. frontiersin.org

Table 4: Representative Theoretically Predicted Electric Properties for a Substituted Aminobenzoic Acid. This table presents plausible data for a molecule of this type, illustrating typical NLO property calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | 4.5 |

| Mean Polarizability (α) [a.u.] | 110.2 |

| Total First Hyperpolarizability (β_tot) [a.u.] | 850 |

First Hyperpolarizability Calculations

A thorough review of scientific literature and computational chemistry databases reveals a lack of specific studies focused on the first hyperpolarizability calculations for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the nonlinear optical (NLO) properties of various organic molecules, including substituted benzoic acids, no dedicated research detailing these calculations for the specified compound could be identified.

Consequently, there are no available research findings or data tables to present for the first hyperpolarizability of this compound at this time.

Chemical Reactivity and Functional Group Transformations

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a key site for transformations, enabling the formation of various derivatives such as esters and amides. These reactions typically proceed through nucleophilic acyl substitution.

The conversion of 2-Amino-5-chloro-4-methylbenzoic acid to its corresponding esters is a fundamental transformation. This can be accomplished through several standard methods, most notably the Fischer esterification reaction. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org

The reactivity of the carboxylic acid is enhanced by the protonation of the carbonyl oxygen by the strong acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org For instance, reacting this compound with methanol in the presence of an acid catalyst would yield methyl 2-amino-5-chloro-4-methylbenzoate.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl 2-amino-5-chloro-4-methylbenzoate) | Fischer Esterification |

The carboxylic acid moiety can be converted into an amide group, a crucial transformation in the synthesis of many biologically active molecules. researchgate.netacs.org Direct reaction with an amine is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. libretexts.org

One common method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmsu.edu The resulting acid chloride readily reacts with a primary or secondary amine to form the desired amide.

Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine at room temperature. researchgate.netacs.org Reagents such as dicyclohexylcarbodiimide (DCC) or systems that generate phosphonium salts in situ can be employed to activate the carboxylic acid, allowing for efficient amide bond formation. libretexts.orgacs.orgnih.gov For example, the reaction of this compound with ammonia would yield 2-amino-5-chloro-4-methylbenzamide. A related compound, 2-amino-5-chlorobenzamide, is prepared via the ammonolysis of the corresponding methyl ester in an autoclave under heat and pressure. google.com

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | 2-Amino-5-chloro-4-methylbenzoyl chloride | 2-Amino-5-chloro-4-methylbenzamide derivative |

| Amine (R-NH₂) + Coupling Agent (e.g., DCC) | Activated O-acylisourea |

Reactions of the Amino Group

The amino group is a powerful activating group that donates electron density to the aromatic ring, influencing its reactivity in electrophilic substitution reactions. It can also undergo its own set of transformations.

The amino group (-NH₂) in this compound is already in a reduced state. Therefore, it is not susceptible to further reduction under standard chemical conditions. This subsection heading may reflect a misunderstanding of the functional group's properties. In the synthesis of this and related compounds, a nitro group (-NO₂) is often reduced to form the amino group (-NH₂), typically using methods like catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or metal-acid reductions. google.com However, the amino group itself does not undergo reduction.

While the reduction of a nitro group is a common way to introduce an amino group, the reverse reaction, the oxidation of the amino group to a nitro group, is also possible, though it can be challenging and require specific reagents to avoid side reactions. Powerful oxidizing agents are needed for this transformation. Reagents such as trifluoroperacetic acid (TFPAA), generated from trifluoroacetic anhydride and hydrogen peroxide, are often used to oxidize anilines (aromatic amines) to nitro compounds. Care must be taken as the amino group is sensitive to oxidation and can lead to a mixture of products if conditions are not carefully controlled. For example, the oxidation of 2-amino-4-nitrobenzoic acid can lead to the formation of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid derivatives. nih.gov

Reactions of the Halogen (Chlorine) Atom

The chlorine atom attached to the aromatic ring can be replaced by other functional groups through various reactions, significantly expanding the synthetic utility of the parent molecule.

Key reactions involving the chlorine atom include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile replaces the halogen on the aromatic ring. libretexts.org These reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orgnih.gov In this compound, the carboxylic acid group is electron-withdrawing. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride ion is eliminated. libretexts.org The more electron-withdrawing groups present on the ring, the faster the reaction. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom makes the molecule a suitable substrate for various cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Buchwald-Hartwig amination (using amines) can be employed to introduce a wide variety of aryl, alkyl, or amino groups at the position of the chlorine atom. nih.gov These reactions typically require a palladium catalyst, a suitable ligand, and a base.

| Reaction Type | Key Reagents | Product Type | Description |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, R₂NH) | Substituted Benzoic Acid | Replacement of Cl by the nucleophile, facilitated by electron-withdrawing groups. |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | Biaryl or Aryl-alkene derivative | Forms a new C-C bond, replacing Cl with an aryl or vinyl group. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl derivative | Forms a new C-N bond, replacing Cl with a new amino group. |

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of this compound can be displaced by other functional groups through nucleophilic aromatic substitution. However, such reactions often necessitate specific activating conditions. Nucleophilic substitution reactions can proceed through different mechanisms, such as the SN1 and SN2 pathways. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks as the leaving group departs. uky.edu The efficiency of these reactions can be influenced by factors like the strength of the nucleophile and the steric hindrance at the reaction site. uky.edu

Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound is a suitable substrate for various cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov These reactions typically employ a metal catalyst, often palladium, to couple an organometallic reagent with an organic halide. wikipedia.org

One of the most prominent examples is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org This reaction is widely used to synthesize biaryl compounds, conjugated systems of alkenes, and styrenes. libretexts.org In the context of this compound, the chlorine atom can serve as the halide leaving group, enabling the introduction of various aryl or alkyl groups onto the benzene (B151609) ring.

The general catalytic cycle for the Suzuki coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, typically in the presence of a base. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. wikipedia.orglibretexts.org

The table below summarizes the key components and their roles in a typical Suzuki coupling reaction involving this compound.

| Component | Role | Example |

| Aryl Halide | Substrate providing the benzene ring | This compound |

| Organoboron Reagent | Source of the new aryl or alkyl group | Phenylboronic acid |

| Palladium Catalyst | Facilitates the coupling reaction | Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, DMF, Water/2-Propanol |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like benzene and its derivatives. msu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the benzene ring of this compound—the amino, chloro, methyl, and carboxylic acid groups—play a crucial role in directing the position of the incoming electrophile.

A common method for preparing this compound itself involves an electrophilic aromatic substitution reaction. The synthesis often starts with 2-amino-4-methylbenzoic acid, which then undergoes direct chlorination using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF). The amino group, being a strong activating and ortho-, para-director, directs the incoming chlorine atom to the 5-position. Similarly, other electrophiles can be introduced onto the ring, with their positions dictated by the directing effects of the existing functional groups.

The general mechanism for electrophilic aromatic substitution proceeds in two steps: msu.edu

The electrophile attacks the electron-rich benzene ring, forming a positively charged carbocation intermediate known as a benzenonium ion, which is stabilized by resonance. msu.edu

A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

The table below lists common electrophilic aromatic substitution reactions and the electrophiles involved.

| Reaction | Reagents | Electrophile (E⁺) |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃/H₂SO₄ | SO₃H⁺ |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |

Applications As a Synthetic Intermediate and Reagent in Advanced Chemistry

Intermediate in Complex Organic Synthesis

2-Amino-5-chloro-4-methylbenzoic acid is a versatile building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the carboxylic acid group, and the activated aromatic ring. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and substituted benzoic acid derivatives. Its specific substitution pattern—a chlorine atom and a methyl group on the benzene (B151609) ring—also influences the reactivity and properties of the resulting compounds.

Precursor for Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of the quinazolinone core often involves the cyclization of a 2-aminobenzoic acid derivative with a source of carbon and nitrogen.

This compound serves as a key starting material for the synthesis of substituted quinazolinones. The general synthetic strategy involves the reaction of the 2-amino group with a one-carbon synthon, such as formamide or an orthoester, followed by cyclization. For instance, heating this compound with an excess of formamide would be expected to yield 7-chloro-6-methylquinazolin-4(3H)-one. The reaction proceeds through the initial formation of the N-formyl derivative, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring.

Variations of this method, such as the Niementowski quinazolinone synthesis, utilize the reaction of anthranilic acids with amides to produce the corresponding quinazolinones. A closely related synthesis involves the reaction of 2-amino-5-bromobenzoic acid with formamide to produce 6-bromoquinazolin-4(3H)-one, demonstrating the viability of this synthetic route for halogenated 2-aminobenzoic acids. nih.gov

| Starting Material | Reagent(s) | Product | Synthesis Type |

| This compound | Formamide | 7-Chloro-6-methylquinazolin-4(3H)-one | Niementowski Reaction |

| This compound | Amine, Phosphorus Trichloride | 2,3-Disubstituted-7-chloro-6-methylquinazolin-4(3H)-one | Grimmel, Guinther, and Morgan's Synthesis |

Precursor for Benzothiazole Derivatives

Benzothiazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The most common route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. nih.govmdpi.commdpi.comresearchgate.netnih.gov

The use of this compound as a direct precursor for benzothiazoles is less straightforward. A direct condensation with a sulfur source to form the thiazole ring is not a standard method. However, it could potentially be used in a multi-step synthesis. One hypothetical route could involve the conversion of the 2-amino group into a thiol via a Sandmeyer-type reaction (diazotization followed by reaction with a sulfur nucleophile). The resulting 2-mercapto-5-chloro-4-methylbenzoic acid could then potentially undergo intramolecular cyclization or reaction with other reagents to form a benzothiazole derivative, although this is not a commonly reported pathway.

A more plausible, albeit indirect, application would be in the synthesis of N-benzothiazolyl benzamides. In this scenario, a pre-formed substituted 2-aminobenzothiazole would be acylated with this compound (or its more reactive acid chloride derivative). This would result in a molecule containing both the benzothiazole and the substituted benzoic acid moieties. nih.gov

Precursor for Thiadiazole Derivatives

Thiadiazoles, particularly the 1,3,4-thiadiazole isomers, are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. They are known for a wide range of pharmacological activities. A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide.

This compound can serve as the carboxylic acid component in this reaction. The reaction with thiosemicarbazide, typically in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of 2-amino-5-(2-amino-5-chloro-4-methylphenyl)-1,3,4-thiadiazole. The process involves the initial formation of a thiosemicarbazone intermediate, which then undergoes oxidative cyclization to form the stable 1,3,4-thiadiazole ring. This method is widely applicable to a variety of substituted benzoic acids.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Thiosemicarbazide, H₂SO₄ | 2-Amino-5-(2-amino-5-chloro-4-methylphenyl)-1,3,4-thiadiazole | Cyclocondensation |

Synthesis of Antifolate Compounds

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, thereby inhibiting DNA synthesis and cell division. They are widely used in cancer chemotherapy and for the treatment of certain autoimmune diseases. The structures of antifolates often contain a heterocyclic ring system, such as a pteridine or a pyrrolo[2,3-d]pyrimidine, linked to a p-aminobenzoic acid derivative, which is in turn connected to a glutamic acid moiety.

While there are no direct reports of this compound being incorporated into clinically used antifolates, its structural features make it a potential candidate for the synthesis of novel antifolate analogs. The 2-aminobenzoic acid scaffold is a key component of some antifolates. For instance, nonclassical antifolates have been synthesized from substituted benzoic acids. nih.gov The chloro and methyl substituents on the aromatic ring of this compound could modulate the binding affinity and selectivity of the resulting compound for dihydrofolate reductase (DHFR) or other folate-dependent enzymes. The synthesis would likely involve coupling the carboxylic acid group of this compound to the glutamic acid portion and incorporating the amino group into a suitable heterocyclic system.

Intermediate in Agrochemical Synthesis

Substituted aminobenzoic acids and their derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. The specific substitution pattern on the aromatic ring is crucial for the biological activity of the final product.

Synthesis of Other Substituted Benzoic Acid Derivatives (e.g., Amides)

The carboxylic acid functionality of this compound can be readily converted into a variety of other functional groups, with amide formation being one of the most common and important transformations. The corresponding amides can be synthesized by reacting this compound with an amine in the presence of a coupling agent, or by first converting the carboxylic acid to a more reactive species such as an acid chloride.

A relevant example is the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an intermediate for the insecticide chlorantraniliprole, which is prepared from the corresponding 2-amino-5-chloro-3-methylbenzoic acid. google.comquickcompany.ingoogle.comsioc-journal.cnwipo.int This demonstrates a well-established synthetic route for the amidation of structurally similar compounds. The synthesis of 2-amino-5-chloro-4-methylbenzamide would proceed by reacting this compound with ammonia or an appropriate amine. These amide derivatives can serve as intermediates for further synthetic elaborations or as final products with potential biological activities.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | SOCl₂ then R-NH₂ | N-substituted-2-amino-5-chloro-4-methylbenzamide | Amidation |

| This compound | R-NH₂, Coupling Agent (e.g., DCC) | N-substituted-2-amino-5-chloro-4-methylbenzamide | Amide Coupling |

Role in Analytical Methodologies (General Benzoic Acid Derivative Application)

Substituted benzoic acids are a class of compounds that have found utility in various analytical methodologies. Their inherent chemical properties, stemming from the carboxylic acid functional group and the tunable nature of the aromatic ring through substitution, make them suitable for specific roles in analytical chemistry.

Application as a Reagent in Chromatographic Techniques

In the realm of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), substituted benzoic acids can be employed as derivatizing agents. The primary purpose of derivatization in chromatography is to modify an analyte to enhance its detection, improve its separation from other components in a mixture, or both.

The chemical structure of this compound, featuring both a primary amine (-NH2) and a carboxylic acid (-COOH) functional group, theoretically allows it to act as a derivatizing agent. The amine group can react with analytes containing functional groups such as carboxylic acids or acid chlorides, while the carboxylic acid group can react with analytes containing hydroxyl or amine functionalities. This dual reactivity could potentially be exploited to tag analytes that are otherwise difficult to detect.

While specific applications of this compound as a derivatizing reagent are not extensively documented in readily available scientific literature, the general principles of using substituted benzoic acids in this context are well-established. For instance, benzoic acid derivatives containing a chromophore (a part of a molecule responsible for its color) can be reacted with colorless analytes to make them detectable by UV-Vis detectors in HPLC. Similarly, a fluorophoric benzoic acid derivative can be used to impart fluorescence to a non-fluorescent analyte, enabling highly sensitive detection.

The presence of the amino and chloro substituents on the benzene ring of this compound would influence its reactivity and the chromatographic behavior of the resulting derivatives. The amino group, being an activating group, can enhance the reactivity of the aromatic ring, while the chloro and methyl groups can affect the polarity and retention time of the derivatized analyte.

It is important to note that the utility of a compound as a derivatizing agent depends on several factors, including the reaction kinetics, the stability of the resulting derivative, and the absence of interfering byproducts. Further research would be necessary to fully explore the potential of this compound as a specialized reagent in chromatographic analysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for 2-Amino-5-chloro-4-methylbenzoic acid often rely on multi-step processes or require specific precursors and reaction conditions. A common laboratory-scale method involves the direct chlorination of 2-amino-4-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). google.com Another route begins with m-toluic acid, proceeding through nitration, hydrogenation reduction, and subsequent chlorination steps to yield the final product. google.com

While effective, these methods present opportunities for improvement in terms of efficiency, cost, and environmental impact. Future research should prioritize the development of more streamlined and sustainable synthetic pathways.

Key areas for future investigation include:

Catalytic C-H Activation: Direct, regioselective C-H chlorination of an appropriate 2-amino-4-methylbenzoic acid precursor using advanced catalytic systems (e.g., palladium, ruthenium, or iron-based catalysts) could significantly shorten the synthetic sequence, reducing waste and improving atom economy.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and safer handling of reactive intermediates.

Biocatalytic Approaches: The exploration of enzymatic catalysis for the synthesis or modification of this compound is a largely unexplored frontier. Halogenase or aminase enzymes could offer highly selective and environmentally benign alternatives to traditional chemical reagents.

| Precursor Compound | Synthetic Step | Reagents Mentioned | Potential Improvement |

| 2-amino-4-methylbenzoic acid | Direct Chlorination | N-chlorosuccinimide (NCS), DMF google.com | C-H activation catalysts |

| m-toluic acid | Nitration, Reduction, Chlorination | Nitric Acid, Hydrogenation Catalyst google.com | Continuous flow processing |

| Anthranilic acid | Chlorination | Sulfonyl chloride guidechem.com | Biocatalysis (Halogenases) |

Exploration of New Derivative Syntheses and Their Chemical Properties

The trifunctional nature of this compound—possessing an amino group, a carboxylic acid, and a chloro substituent—makes it an exceptionally versatile building block for constructing more complex molecules. Each functional group serves as a reactive handle for a wide array of chemical transformations, opening the door to novel derivatives with potentially valuable biological or material properties.

Future synthetic efforts should focus on systematically exploring reactions at each of these sites:

Carboxylic Acid Modifications: The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. Synthesizing a library of amide derivatives by coupling the parent acid with diverse amines could yield compounds with potential pharmaceutical applications, mirroring strategies used for other substituted benzoic acids. nih.gov

Amino Group Transformations: The amino group can be acylated, alkylated, or used as a directing group for further aromatic substitutions. It is also a key component in the synthesis of heterocyclic systems, such as quinazolinones, which are known to possess a range of biological activities, including kinase inhibition. guidechem.com

Chloro Substituent Reactions: The chlorine atom is a prime site for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce new aryl, vinyl, or amino groups at this position, dramatically increasing the molecular complexity and structural diversity of the resulting compounds. Nucleophilic aromatic substitution, while challenging, could also be explored under specific activating conditions.

| Functional Group | Reaction Type | Potential New Structures |

| Carboxylic Acid | Amide Coupling | N-Aryl/Alkyl amides |

| Carboxylic Acid | Esterification | Methyl/Ethyl esters |

| Amino Group | Acylation / Heterocycle Formation | N-acyl derivatives, Quinazolinones |

| Chloro Group | Suzuki Coupling | Bi-aryl compounds |

| Chloro Group | Buchwald-Hartwig Amination | Di-amino derivatives |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental research, thereby saving significant time and resources. For this compound and its derivatives, advanced computational modeling is an unexplored but highly promising avenue.

Future research should leverage these in silico techniques to:

Predict Physicochemical Properties: Using Density Functional Theory (DFT), researchers can calculate key electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and reactivity indices. These calculations can predict the most likely sites for electrophilic or nucleophilic attack and help rationalize reaction outcomes. nih.gov

Simulate Molecular Interactions: For derivatives designed as potential drug candidates, molecular docking and molecular dynamics simulations can predict how these molecules might bind to specific biological targets, such as protein kinases or enzymes. nih.govresearchgate.net This approach allows for the rational design of more potent and selective inhibitors.

Elucidate Spectroscopic Data: Quantum chemical calculations can predict vibrational (IR, Raman) and NMR spectra. nih.gov Comparing these calculated spectra with experimental data can provide unambiguous confirmation of a newly synthesized derivative's structure.

Investigation of Supramolecular Assemblies for Functional Materials

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a cornerstone of modern materials science. Small molecules capable of self-assembly are the building blocks for creating functional materials like hydrogels, liquid crystals, and organic conductors. nih.gov

This compound is an excellent candidate for a supramolecular building block due to its structural features:

The carboxylic acid and amino groups are classic hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular connections.

The aromatic ring can participate in π-π stacking interactions, which further stabilize the assembly.

Future research should focus on investigating the self-assembly behavior of this molecule and its derivatives. By systematically modifying the molecular structure—for instance, by creating long-chain alkyl esters or amides—it may be possible to induce the formation of ordered supramolecular structures. The goal would be to create novel "soft" materials whose properties (e.g., conductivity, gelation, or optical response) can be tuned by altering the molecular design. nih.gov This represents a completely unexplored area for this compound, with potential applications ranging from electronics to biomaterials.

Conclusion

Summary of Key Research Contributions

Research on 2-Amino-5-chloro-4-methylbenzoic acid has primarily centered on its role as a versatile chemical intermediate in organic synthesis. The specific arrangement of its functional groups—an amino group, a chloro atom, a methyl group, and a carboxylic acid on a benzene (B151609) ring—creates a unique electronic and steric profile, making it a valuable building block for more complex molecules. While extensive studies on this specific isomer are not widely documented in publicly available literature, the research contributions can be understood in the broader context of multi-substituted aromatic carboxylic acids.

The primary value of this compound lies in its utility as a scaffold for creating novel organic structures. The presence of multiple reactive sites allows for a variety of chemical transformations. For instance, the amino group can undergo acylation, alkylation, or diazotization, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. The chlorine atom can be a site for nucleophilic substitution or participate in cross-coupling reactions, further expanding its synthetic potential.

Outlook for this compound in Academic and Industrial Chemistry

The future of this compound in both academic and industrial settings appears to be tied to its role as a key building block in the development of new materials and biologically active compounds. Its utility in medicinal chemistry is a significant area of potential growth, particularly in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com The structural features of the molecule make it a candidate for incorporation into novel pharmaceutical compounds.

In the agrochemical industry, this compound and its derivatives are valuable for creating new pesticides, herbicides, and fungicides. chemimpex.com The demand for more effective and environmentally benign crop protection agents will likely drive further research into molecules synthesized from this intermediate. Additionally, it serves as a precursor in the synthesis of specialty dyes and pigments.

From an academic perspective, this compound offers a platform for exploring the influence of substituent patterns on chemical reactivity and biological interactions. Further research could focus on developing more efficient synthetic routes to this compound and its derivatives, as well as exploring its coordination chemistry with various metal ions. The development of novel applications will depend on continued investigation into the properties and reactions of this multi-substituted benzoic acid derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-5-chloro-4-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, chlorination and methylation of anthranilic acid precursors can yield the target compound. Reaction optimization requires careful control of temperature (e.g., 70°C for condensation reactions) and stoichiometry, as seen in failed Schiff base synthesis attempts where starting material recrystallized due to insufficient activation . Purification via recrystallization (e.g., using ethanol) or column chromatography is critical to isolate the product. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine NMR (¹H/¹³C) to identify functional groups (e.g., NH₂, COOH) and substituent positions. IR spectroscopy verifies hydrogen bonding, such as intramolecular N–H···O interactions common in planar benzoic acid derivatives . For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and packing motifs. For example, planar molecular geometry with deviations <0.1 Å and centrosymmetric dimer formation via O–H···O bonds are diagnostic .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Solubility tests at varying temperatures (e.g., 25°C vs. 70°C) guide solvent selection for reactions. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from tautomerism or polymorphism?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol shifts) or polymorphic forms may cause spectral inconsistencies. Use variable-temperature NMR to track dynamic processes, or employ X-ray powder diffraction (XRPD) to identify polymorphs. For example, intramolecular hydrogen bonding (S(6) motif) stabilizes specific tautomers, as observed in crystallographic studies . Computational modeling (DFT) can predict dominant tautomeric forms under experimental conditions .

Q. What strategies are effective for designing analogues of this compound with enhanced bioactivity?

- Methodological Answer : Modify substituents at positions 4 and 5 to alter electronic and steric profiles. For instance, replacing chlorine with fluorine increases electronegativity, potentially enhancing receptor binding. Methoxy or methyl groups at position 2 can improve lipophilicity for blood-brain barrier penetration, as seen in dopamine D2 receptor antagonists derived from similar benzoic acids . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like serotonin 5-HT3 receptors .

Q. How can researchers address low yields in coupling reactions involving this compound (e.g., peptide bond formation)?

- Methodological Answer : Activate the carboxylic acid group using EDCl/HOBt or DCC to form reactive intermediates (e.g., NHS esters). Optimize pH (6.5–7.5) to balance nucleophilicity of the amine group. For example, failed Schiff base synthesis in highlights the need for anhydrous conditions and catalysts (e.g., p-TsOH) to drive imine formation. Monitor reaction progress via LC-MS to identify side products .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

- Methodological Answer : Use accelerated stability studies (40°C/75% RH) with HPLC-PDA to track degradation kinetics. Mass spectrometry (LC-QTOF) identifies hydrolyzed or oxidized products (e.g., dechlorinated or demethylated derivatives). Store the compound in amber vials at -20°C under argon to minimize photolytic and oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.